Acetic acid;10-(methyldisulfanyl)decan-1-ol
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Overview
Description
Acetic acid;10-(methyldisulfanyl)decan-1-ol is a chemical compound with the molecular formula C13H28O3S2 It is known for its unique structure, which includes a methyldisulfanyl group attached to a decan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-(methyldisulfanyl)decan-1-ol typically involves the reaction of 10-bromo-1-decanol with sodium methanethiolate to form 10-(methyldisulfanyl)decan-1-ol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the formation of the methyldisulfanyl group and subsequent acetylation.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;10-(methyldisulfanyl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;10-(methyldisulfanyl)decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;10-(methyldisulfanyl)decan-1-ol involves its interaction with various molecular targets. The methyldisulfanyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;10-(ethyldisulfanyl)decan-1-ol
- Acetic acid;10-(4-bromo-2-fluorophenoxy)decan-1-ol
- Acetic acid;10-(4-ethynyl-2-fluorophenoxy)decan-1-ol
- Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol
Uniqueness
Acetic acid;10-(methyldisulfanyl)decan-1-ol is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various research and industrial applications .
Properties
CAS No. |
61689-34-7 |
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Molecular Formula |
C13H28O3S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
acetic acid;10-(methyldisulfanyl)decan-1-ol |
InChI |
InChI=1S/C11H24OS2.C2H4O2/c1-13-14-11-9-7-5-3-2-4-6-8-10-12;1-2(3)4/h12H,2-11H2,1H3;1H3,(H,3,4) |
InChI Key |
RFEKBPWHSLPWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CSSCCCCCCCCCCO |
Origin of Product |
United States |
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